molecular formula C16H25NO4 B2558644 8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate CAS No. 1363210-32-5

8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate

Cat. No. B2558644
CAS RN: 1363210-32-5
M. Wt: 295.379
InChI Key: GIHYLCNWUSJPST-UHFFFAOYSA-N
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Description

“8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate” is a chemical compound with the CAS Number: 1391732-45-8 . It has a molecular weight of 297.39 . The compound appears as a colorless to yellow liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H27NO4/c1-15(2,3)21-14(19)17-9-7-16(8-10-17)6-5-12(11-16)13(18)20-4/h12H,5-11H2,1-4H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a colorless to yellow liquid . More detailed physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the public domain.

Scientific Research Applications

Antiviral Applications

Research indicates that derivatives of 8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate show promising antiviral activities. Particularly, certain compounds have been synthesized and evaluated for their efficacy against human coronavirus and influenza virus. For example, a study found that specific compounds from this group inhibited the replication of human coronavirus 229E, indicating the potential for antiviral drug development utilizing this chemical scaffold (Apaydın et al., 2019).

Structural and Conformational Analysis

Studies on the conformational aspects of related compounds have been performed to understand their structural characteristics better. Research involving X-ray diffraction analysis of enantiomers derived from natural amino acids with a D configuration, including derivatives of this compound, has provided insights into their crystalline structures and stabilization mechanisms (Żesławska et al., 2017).

Anticonvulsant Properties

There has been interest in the anticonvulsant properties of azaspiro compounds, with studies focusing on the synthesis and testing of derivatives for their effectiveness in seizure inhibition. This line of research has contributed to understanding the structure-activity relationships critical for anticonvulsant efficacy (Obniska & Kamiński, 2006).

Insecticidal Activity

Derivatives of this compound have been studied for their potential in controlling agricultural pests. Research involving the synthesis of such compounds and the evaluation of their bioactivities against pests like bean aphids and carmine spider mite has shown promising results. The structure-activity relationships have been analyzed, contributing to understanding how these compounds can be used effectively in pest management (Zhao et al., 2012).

Environmental Applications

Some studies have focused on the environmental applications of azaspiro compounds, such as their use in removing carcinogenic substances. For instance, a Mannich base derivative of this compound was synthesized and used to remove carcinogenic azo dyes and aromatic amines from water, demonstrating the potential environmental benefits of these compounds (Akceylan et al., 2009).

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

8-O-tert-butyl 3-O-methyl 8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-15(2,3)21-14(19)17-9-7-16(8-10-17)6-5-12(11-16)13(18)20-4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHYLCNWUSJPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(=C2)C(=O)OC)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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